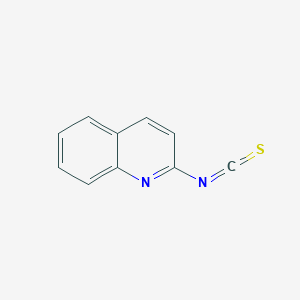
2-Isothiocyanatoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanatoquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C9H7N The addition of an isothiocyanate group (-N=C=S) to the quinoline structure results in this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatoquinoline typically involves the reaction of 2-aminoquinoline with thiophosgene or its derivatives. The general reaction can be represented as follows: [ \text{2-Aminoquinoline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a one-pot process involving the reaction of 2-aminoquinoline with carbon disulfide (CS2) and a desulfurylation reagent such as cyanuric acid. This method is advantageous due to its simplicity and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanatoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include thioureas, ureas, and carbamates.
Oxidation Reactions: Products include quinoline-2-carboxylic acids.
Reduction Reactions: Products include 2-aminoquinoline derivatives
Scientific Research Applications
2-Isothiocyanatoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its bioactive properties, this compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Isothiocyanatoquinoline involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
2-Isothiocyanatobenzene: Similar structure but lacks the quinoline ring.
2-Isothiocyanato-1,4-naphthoquinone: Contains a naphthoquinone ring instead of a quinoline ring.
Phenyl Isothiocyanate: Contains a phenyl ring instead of a quinoline ring.
Uniqueness: 2-Isothiocyanatoquinoline is unique due to the presence of both the quinoline ring and the isothiocyanate group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .
Properties
Molecular Formula |
C10H6N2S |
|---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
2-isothiocyanatoquinoline |
InChI |
InChI=1S/C10H6N2S/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H |
InChI Key |
FNUDXAPMFSIHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
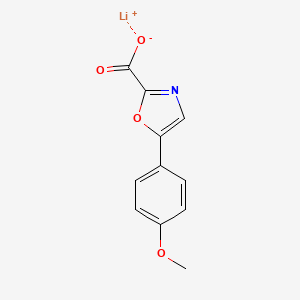
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
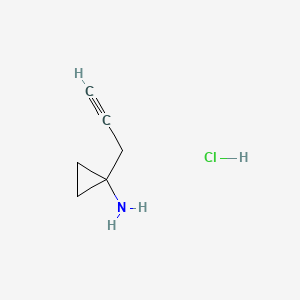
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)
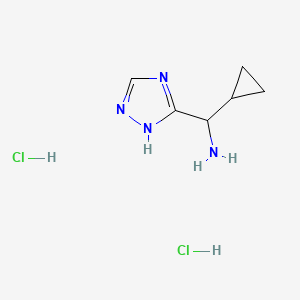
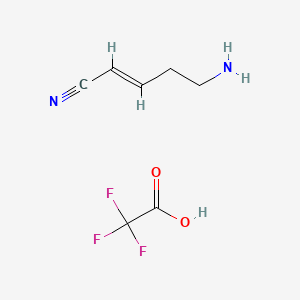
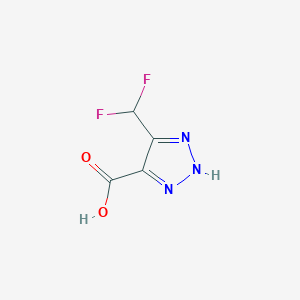
![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
